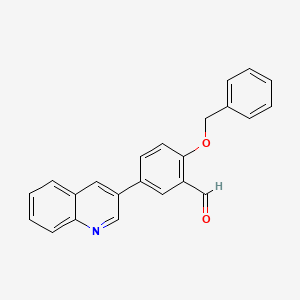
Antibacterial agent 35
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 35 is a novel compound that has garnered significant attention due to its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, including those caused by drug-resistant strains. This compound is particularly notable for its unique mechanism of action, which differentiates it from traditional antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 35 involves a multi-step process that includes the following key steps:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of the compound.
Functional Group Modification: Various functional groups are introduced to enhance the antibacterial activity. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and potency.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Antibacterial agent 35 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct antibacterial properties. These derivatives are often tested for enhanced efficacy and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 35 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the interactions between antibacterial agents and bacterial cells, including the effects on cell wall synthesis and protein function.
Medicine: The compound is being explored as a potential treatment for various bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: It is used in the development of new antibacterial coatings for medical devices and surfaces to prevent bacterial contamination.
Wirkmechanismus
Antibacterial agent 35 exerts its effects by targeting specific molecular pathways in bacterial cells. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to cell death. Additionally, it disrupts the bacterial cell wall, causing cell lysis. The compound’s unique structure allows it to evade common resistance mechanisms, making it effective against drug-resistant bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis by binding to the 30S ribosomal subunit.
Ciprofloxacin: Inhibits bacterial DNA gyrase, preventing DNA replication.
Uniqueness
Antibacterial agent 35 is unique in its dual mechanism of action, targeting both protein synthesis and cell wall integrity. This dual action reduces the likelihood of resistance development and enhances its efficacy against a broader range of bacterial strains.
Eigenschaften
Molekularformel |
C10H15N5O6S |
|---|---|
Molekulargewicht |
333.32 g/mol |
IUPAC-Name |
[(2S,5R)-2-[5-[(1S)-1-aminoethyl]-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C10H15N5O6S/c1-5(11)8-12-13-9(20-8)7-3-2-6-4-14(7)10(16)15(6)21-22(17,18)19/h5-7H,2-4,11H2,1H3,(H,17,18,19)/t5-,6+,7-/m0/s1 |
InChI-Schlüssel |
IIGJRSBRPZGZLI-XVMARJQXSA-N |
Isomerische SMILES |
C[C@@H](C1=NN=C(O1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O)N |
Kanonische SMILES |
CC(C1=NN=C(O1)C2CCC3CN2C(=O)N3OS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


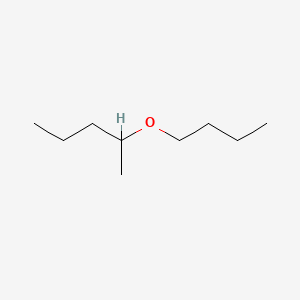

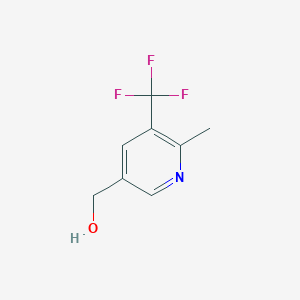
![(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B13921451.png)
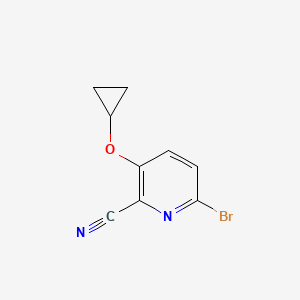

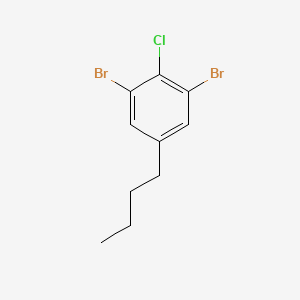
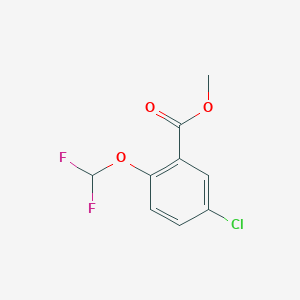
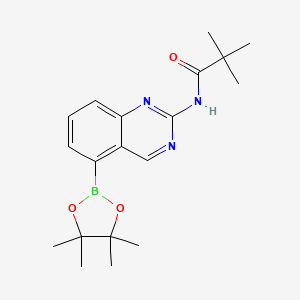
![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)
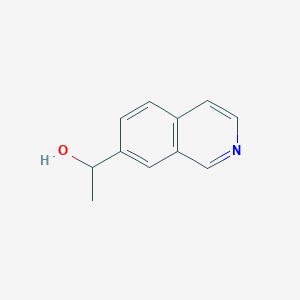

![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)
